

# Application Notes and Protocols for (Rac)-AZD8186 In Vivo Studies

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## Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

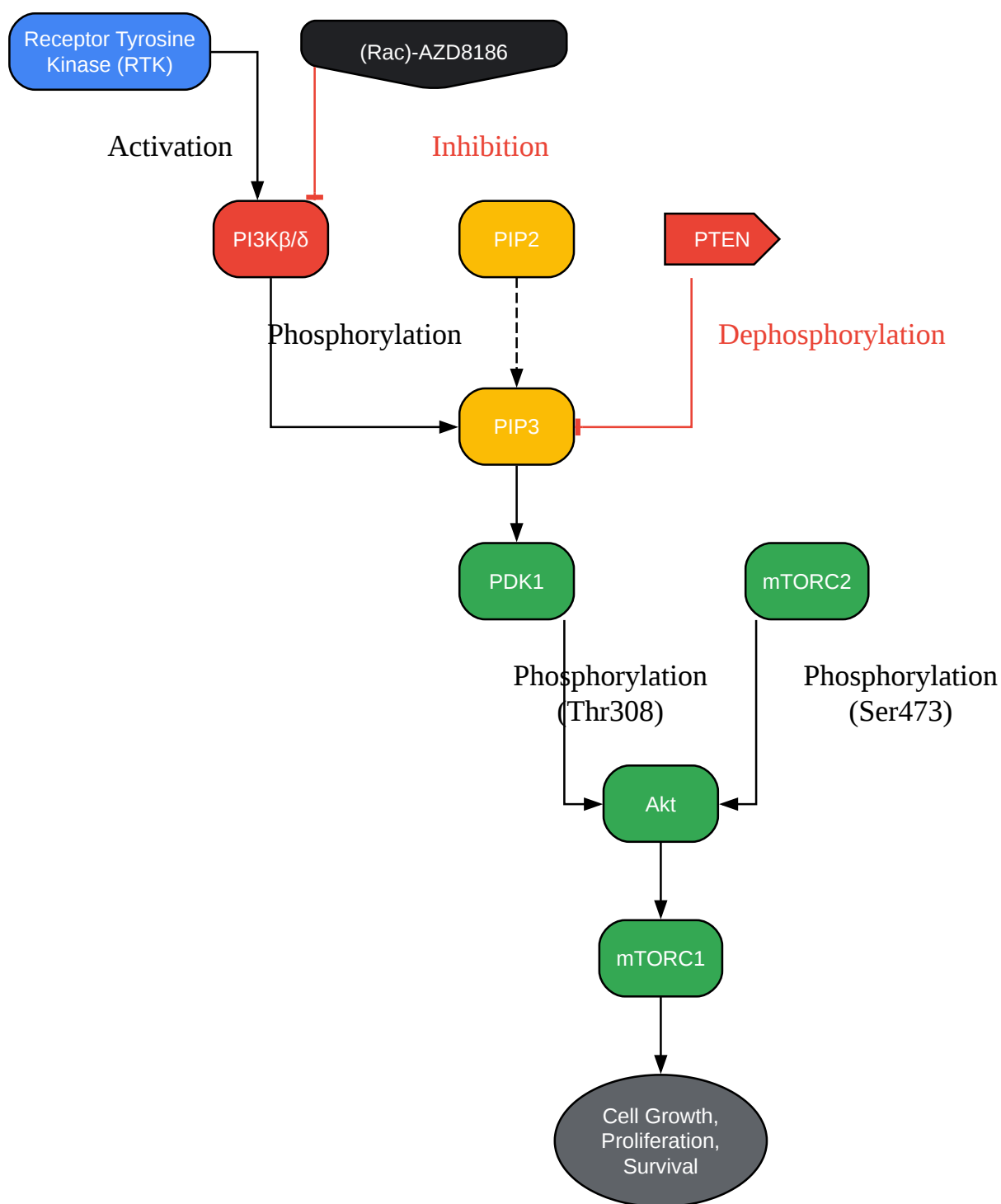
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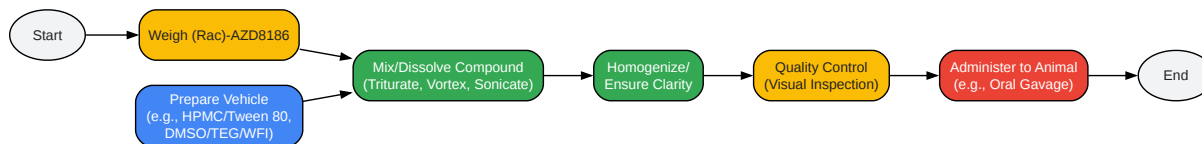
## Introduction

**(Rac)-AZD8186** is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3K $\beta$ ) and delta (PI3K $\delta$ ) isoforms, with IC<sub>50</sub> values of 4 nM and 12 nM, respectively.[1][2] It demonstrates significantly less activity against PI3K $\alpha$  (IC<sub>50</sub> = 35 nM) and PI3K $\gamma$  (IC<sub>50</sub> = 675 nM).[1][3] AZD8186 primarily targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, particularly those with loss of the tumor suppressor PTEN.[4][5][6] By inhibiting PI3K $\beta$ , AZD8186 can lead to decreased tumor cell proliferation and induction of cell death.[4] These application notes provide detailed protocols for the dissolution and formulation of **(Rac)-AZD8186** for in vivo research applications.

## Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

AZD8186 exerts its therapeutic effects by inhibiting the PI3K $\beta$  and PI3K $\delta$  isoforms, crucial components of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] In cancers with PTEN loss, the PI3K pathway is often hyperactivated, rendering them dependent on PI3K $\beta$  signaling. AZD8186's targeted inhibition of this pathway leads to the suppression of downstream effectors like Akt and mTOR, ultimately resulting in anti-tumor activity.[4][5]





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